N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core fused with various aromatic and functional groups
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-5-4-6-14(9-13)19-20-21(31-25-19)22(28)26(12-23-20)11-18(27)24-15-7-8-16(29-2)17(10-15)30-3/h4-10,12H,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQAVXCPPEGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles:
Thiazolopyrimidines: A broader class of compounds that includes various derivatives with different substituents and functional groups.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is unique due to its specific combination of aromatic and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance, a study evaluated a series of thiazol-4-one derivatives and found that certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound 1 | 0.22 | 0.25 | 70 |
| Compound 2 | 0.30 | 0.35 | 65 |
| N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide | TBD | TBD | TBD |
Anticancer Activity
The potential anticancer properties of thiazolo-pyrimidine derivatives have been explored in various studies. These compounds have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, compounds with similar structures have demonstrated IC50 values greater than 60 μM in cytotoxicity assays, indicating their relatively low toxicity while maintaining efficacy against cancer cells .
Enzyme Inhibition
Enzyme inhibition studies have revealed that thiazolo-pyrimidine derivatives can act as inhibitors of key enzymes involved in DNA replication and repair. Specifically, compounds have shown IC50 values for dihydrofolate reductase (DHFR) ranging from 0.52 to 2.67 μM . This suggests that N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide may also possess potential as an antitumor agent through its action on metabolic pathways critical for cancer cell survival.
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC50 (μM) |
|---|---|
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |
| DNA Gyrase | 12.27 - 31.64 |
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of thiazolo-pyrimidine derivatives were synthesized and screened for their antimicrobial activity. The study highlighted that the compound N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibited significant activity against resistant strains of bacteria . This positions the compound as a promising candidate for further development in antimicrobial therapies.
Investigation of Anticancer Properties
Another pivotal study focused on the anticancer potential of thiazolo-pyrimidine derivatives demonstrated that specific modifications to the molecular structure could enhance cytotoxicity against various cancer cell lines . The findings indicated that the compound could be optimized for increased efficacy while maintaining low toxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
